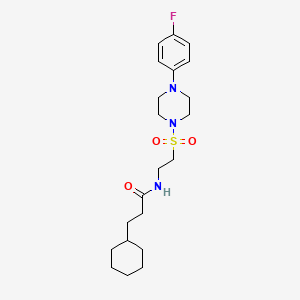
Methyl 4,6-dibromo-5-hydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dibromo-5-hydroxypicolinate is a research chemical . Its IUPAC name is methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate . The molecular formula is C7H5Br2NO3 and the molecular weight is 310.93 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Metal Complexation and Inhibition
- Metal Complex Formation : Compounds derived from picolinic acids, such as hydroxypicolinic acids, have been studied for their ability to form complexes with metals. For instance, the complexation of V(IV)O(2+) ion with picolinate and quinolinate derivatives in aqueous solution and in the solid state has been explored, showing that such derivatives form potent insulin-enhancing V(IV)O(2+) compounds (Lodyga-Chruscinska, Micera, & Garribba, 2011).
Fluorescence Sensing
- Fluorescence Sensing : The study of quinoline-based isomers for fluorescence sensing properties towards Al3+ and Zn2+ ions indicates the potential of hydroxypicolinate derivatives in detecting metal ions. These isomers exhibit significant fluorescence intensity enhancements upon binding with the metal ions, highlighting their application in fluorescence chemosensing (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antimicrobial and Antimalarial Activities
- Antimicrobial Activities : Research on Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria shows that these compounds possess strong antimicrobial potentials, suggesting their utility in developing natural preservatives or pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).
- Antimalarial Activity : Aromatic chelators like 8-hydroxyquinoline have demonstrated active antimalarial effects in vitro, indicating the role of chelation with favorable lipid/water partition coefficients in inhibiting malaria parasites (Scheibel & Adler, 1980).
Safety and Hazards
The safety information available indicates that Methyl 4,6-dibromo-5-hydroxypicolinate is potentially hazardous. The GHS pictograms indicate a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHPMFLGROSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)





![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)
